molecular formula C8H12N2O2S B3261000 N-(4-aminophenyl)ethane-1-sulfonamide CAS No. 337912-53-5

N-(4-aminophenyl)ethane-1-sulfonamide

Cat. No.: B3261000
CAS No.: 337912-53-5
M. Wt: 200.26 g/mol
InChI Key: CPPJVBODPOBMCV-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antiviral Applications

Sulfonamides, including N-(4-aminophenyl)ethane-1-sulfonamide, are historically significant as one of the first classes of synthetic antimicrobial drugs. They have found applications in treating bacterial infections due to their bacteriostatic properties. Beyond their antibacterial use, sulfonamides have also been explored for antiviral applications, notably as HIV protease inhibitors. This highlights the compound's versatility in addressing a range of infectious diseases (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Anticancer and Anti-inflammatory Agents

The exploration of sulfonamides has extended into the realm of oncology and inflammation management. These compounds have demonstrated potential as anticancer agents, with research focusing on their ability to target and inhibit enzymes or pathways critical for tumor growth and survival. Similarly, their anti-inflammatory properties are being investigated for the treatment of various chronic conditions, further demonstrating the compound's broad therapeutic potential (He Shichao et al., 2016).

Enzyme Inhibition for Disease Management

Sulfonamides have been identified as effective inhibitors of several enzymes, including carbonic anhydrase and tyrosine phosphatase. These enzyme inhibitory activities have implications for treating diseases like glaucoma, obesity, and even certain neurodegenerative disorders. The specificity and effectiveness of sulfonamides in enzyme inhibition underscore their importance in drug discovery and development (Azevedo-Barbosa et al., 2020).

Environmental and Analytical Applications

Beyond medicinal applications, sulfonamides, including this compound, have found roles in environmental science. They are subjects of study in the degradation and analysis of pollutants, offering insights into the environmental impact and persistence of these compounds. Furthermore, their analytical applications in food safety and quality control highlight their utility in ensuring public health (Hoff & Kist, 2009; Baran et al., 2011).

Safety and Hazards

The safety information available indicates that “N-(4-aminophenyl)ethane-1-sulfonamide” is classified under GHS07, which denotes that it may cause skin irritation, eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

N-(4-aminophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPJVBODPOBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297851
Record name N-(4-Aminophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337912-53-5
Record name N-(4-Aminophenyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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